molecular formula C19H14ClN3O2 B505004 2-[(2-chlorobenzoyl)amino]-N-(4-pyridinyl)benzamide

2-[(2-chlorobenzoyl)amino]-N-(4-pyridinyl)benzamide

Cat. No.: B505004
M. Wt: 351.8g/mol
InChI Key: JFDHNWHDVIPMKR-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzoyl)amino]-N-(4-pyridinyl)benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chlorine atom and a pyridinylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzoyl)amino]-N-(4-pyridinyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminopyridine-4-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzoyl)amino]-N-(4-pyridinyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

2-[(2-chlorobenzoyl)amino]-N-(4-pyridinyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzoyl)amino]-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
  • 2-chloro-4,5-difluoro-N-[2-(pyridin-2-ylcarbamoyl)phenyl]benzamide

Uniqueness

2-[(2-chlorobenzoyl)amino]-N-(4-pyridinyl)benzamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a pyridinylcarbamoyl group.

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C19H14ClN3O2/c20-16-7-3-1-5-14(16)18(24)23-17-8-4-2-6-15(17)19(25)22-13-9-11-21-12-10-13/h1-12H,(H,23,24)(H,21,22,25)

InChI Key

JFDHNWHDVIPMKR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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